N-(4-chlorophenethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5OS/c18-13-4-2-12(3-5-13)6-9-19-15(24)10-14-11-25-17(22-14)23-16-20-7-1-8-21-16/h1-5,7-8,11H,6,9-10H2,(H,19,24)(H,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZJSHBMHDZSCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Core Synthesis via Hantzsch Thiazole Formation
The thiazole ring is typically constructed using the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea derivatives. For this compound, 2-bromo-1-(4-chlorophenyl)ethan-1-one reacts with thiourea in ethanol under reflux to yield 2-amino-4-(4-chlorophenyl)thiazole (Intermediate A). This method achieves yields of 65–78% under optimized conditions.
Reaction Conditions :
- Solvent: Ethanol
- Temperature: 80°C (reflux)
- Catalyst: None required
- Reaction Time: 6–8 hours
Functionalization with Pyrimidin-2-ylamino Group
Intermediate A undergoes nucleophilic aromatic substitution (SNAr) with 2-chloropyrimidine in the presence of a palladium catalyst to introduce the pyrimidin-2-ylamino group. Triethylamine is used as a base to deprotonate the amino group, facilitating the coupling.
Optimized Protocol :
- Dissolve Intermediate A (1 equiv) and 2-chloropyrimidine (1.2 equiv) in anhydrous DMF.
- Add Pd(PPh₃)₄ (5 mol%) and triethylamine (2 equiv).
- Heat at 100°C under nitrogen for 12 hours.
- Isolate the product (Intermediate B) via column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Yield : 60–70%
Acetamide Bridge Formation
The acetamide linkage is formed through a peptide coupling reaction between 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetic acid (derived from Intermediate B) and 4-chlorophenethylamine. Activation of the carboxylic acid is achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt).
Stepwise Procedure :
- Synthesize 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetic acid by hydrolyzing the methyl ester of Intermediate B using NaOH in methanol/water.
- Activate the carboxylic acid with EDCl/HOBt in dichloromethane (DCM).
- Add 4-chlorophenethylamine (1.1 equiv) and stir at room temperature for 24 hours.
- Purify the final product via recrystallization from ethanol/water.
Critical Parameters :
- Molar ratio of EDCl/HOBt to acid: 1.2:1
- Temperature: 25°C
- Yield: 75–85%
Alternative Routes and Methodological Variations
One-Pot Tandem Synthesis
A streamlined approach combines thiazole formation and pyrimidine coupling in a single pot. This method uses CuI as a catalyst to facilitate sequential cyclization and cross-coupling, reducing purification steps.
Advantages :
- Total yield improvement (55–60% vs. 45–50% for stepwise routes).
- Reduced solvent waste.
Limitations :
- Requires stringent temperature control to prevent side reactions.
Microwave-Assisted Synthesis
Microwave irradiation accelerates key steps, such as the SNAr reaction between Intermediate A and 2-chloropyrimidine. Reaction times are reduced from 12 hours to 30 minutes, with comparable yields.
Conditions :
- Power: 150 W
- Temperature: 120°C
- Solvent: DMF
Analytical Characterization and Quality Control
The final product is validated using spectroscopic and chromatographic techniques:
Challenges and Optimization Opportunities
Regioselectivity in Thiazole Formation
Competing pathways during Hantzsch synthesis may yield regioisomers. Using electron-deficient α-haloketones and thiourea derivatives minimizes this issue.
Catalyst Cost in Coupling Reactions
Palladium catalysts (e.g., Pd(PPh₃)₄) are expensive. Recent studies suggest nickel-based catalysts (e.g., NiCl₂(dppe)) as a cost-effective alternative, though yields drop to 50–55%.
Industrial-Scale Considerations
For large-scale production, solvent recovery systems and continuous-flow reactors improve efficiency. A pilot study achieved 90% solvent recovery using DMF distillation and 85% yield in a flow reactor setup.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenethyl derivatives.
Scientific Research Applications
N-(4-chlorophenethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific biological pathways.
Biology: The compound is used in biochemical assays to study enzyme interactions and cellular processes.
Industry: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-chlorophenethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and biological activities. Below is a comparative analysis:
Structural Analogues with Thiazole-Acetamide Motifs
N-(4-Phenyl-2-thiazolyl)acetamide () Structure: Lacks the pyrimidinylamino and 4-chlorophenethyl groups. Synthesis: Formed via reaction of 2-amino-4-substituted thiazole with acetonitrile using AlCl₃.
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide () Structure: Features a morpholino group instead of pyrimidinylamino and a 2-chlorophenyl substitution. Purity: 95% (CAS# 338749-93-2). Key Differences: Morpholino enhances solubility but may reduce target specificity compared to pyrimidine’s hydrogen-bonding capacity.
Pyrimidine-Thiazole Hybrids
2-[(1,6-Dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides () Structure: Contains a thiopyrimidinone ring linked to acetamide. Synthesis: Alkylation of 6-methyl-2-thiopyrimidin-4-one with chloroacetamides. Key Differences: Sulfur substitution at the pyrimidine 2-position (vs. amino group in the target compound) alters electronic properties and redox stability.
N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)Amino)Thiazol-4-yl)Phenyl)Acetamide () Structure: Replaces pyrimidine with a pyrazole ring and introduces a methyl-phenyl group. Key Differences: Pyrazole’s smaller aromatic system may reduce π-stacking efficiency but improve metabolic clearance.
Complex Acetamide Derivatives ()
Compounds like (R)-2-(2-Aminothiazol-4-yl)-N-(4-(2-(2-(2-aminothiazol-4-yl)acetamido)thiazol-4-yl)acetamido) phenethyl)-N-(2-hydroxy-2-phenylethyl)acetamide (CAS 1684452-83-2) exhibit multi-thiazole motifs.
- Key Differences : Higher molecular weight and branched structures complicate pharmacokinetics but may offer multi-target activity.
Biological Activity
N-(4-chlorophenethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. The compound features a thiazole ring linked to a pyrimidine moiety, which is known to enhance biological activity against various pathogens. The presence of the 4-chlorophenethyl substituent is crucial for its lipophilicity, which influences its ability to penetrate cell membranes effectively.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structural frameworks exhibit notable antimicrobial properties. For instance, N-(substituted phenyl)-2-chloroacetamides were evaluated for their effectiveness against Gram-positive and Gram-negative bacteria. The presence of halogenated groups, such as the 4-chlorophenyl moiety, was linked to increased antimicrobial potency due to enhanced lipophilicity and membrane permeability .
| Compound | Activity Against Gram-positive | Activity Against Gram-negative | Activity Against Fungi |
|---|---|---|---|
| This compound | Effective | Less effective | Moderate |
The compound's efficacy against specific strains can be attributed to its ability to disrupt bacterial cell wall synthesis and function, as evidenced in related studies on chloroacetamides .
Anticancer Potential
In addition to antimicrobial properties, there is emerging evidence suggesting that compounds similar to this compound exhibit anticancer activity. For example, studies have shown that thiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis through various pathways, including the modulation of signaling cascades involved in cell survival and death .
Case Studies and Research Findings
- Antimicrobial Screening : A study involving a series of N-substituted phenyl chloroacetamides demonstrated that compounds with a 4-chloro substituent showed superior activity against Staphylococcus aureus and Candida albicans. The lipophilicity conferred by the chlorinated phenyl group was a key factor in enhancing membrane penetration .
- Anticancer Mechanisms : Research has indicated that thiazole-containing compounds can act as inhibitors of key enzymes involved in cancer progression. For instance, derivatives have been shown to inhibit topoisomerases and other targets critical for DNA replication in cancer cells .
- Structure-Activity Relationship Analysis : Quantitative structure-activity relationship (QSAR) studies have provided insights into how modifications in the chemical structure influence biological activity. The presence of electron-withdrawing groups like chlorine enhances the compound's affinity for biological targets while maintaining favorable pharmacokinetic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
